molecular formula C7H14ClNO2S B2612161 3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride CAS No. 2126162-54-5

3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride

Cat. No. B2612161
CAS RN: 2126162-54-5
M. Wt: 211.7
InChI Key: XDKUBKHWJSLOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride” is a chemical compound with the CAS Number: 2126162-54-5. Its IUPAC name is (1R,5S)-3-amino-8-thiabicyclo[3.2.1]octane 8,8-dioxide hydrochloride . It has a molecular weight of 211.71 .


Molecular Structure Analysis

The InChI code for “3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride” is 1S/C7H13NO2S.ClH/c8-5-3-6-1-2-7(4-5)11(6,9)10;/h5-7H,1-4,8H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Properties

One study explores the synthesis and spectroscopic properties of novel substituted compounds, demonstrating the diverse chemical reactions and structural analysis techniques useful in developing compounds with potentially similar structures or functional groups to the queried compound. This type of research underscores the importance of understanding chemical reactions and the properties of the resulting compounds, which is crucial in various applications, including materials science and drug development (Issac & Tierney, 1996).

Applications in Catalysis and Environmental Science

Research on solid acid catalysts and their use in hydroisomerisation to increase the octane number of gasoline highlights the potential of chemical compounds in catalytic processes. Such studies are indicative of how compounds, possibly including or related to the queried chemical, can be utilized in refining processes and environmental applications (Galadima, Anderson, & Wells, 2010).

Advanced Oxidation Processes for Degradation

The review on advanced oxidation processes for the degradation of nitrogen-containing compounds provides insights into the treatment of hazardous materials. This could suggest areas of research for the queried compound, particularly if it exhibits similar nitrogen-containing structures, highlighting the environmental relevance and potential applications in pollution control and remediation technologies (Bhat & Gogate, 2021).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c8-5-3-6-1-2-7(4-5)11(6,9)10;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKUBKHWJSLOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.